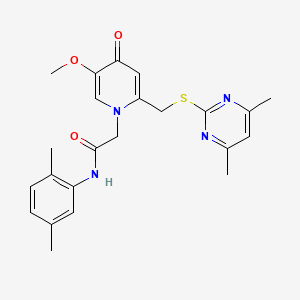

N-(2,5-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-14-6-7-15(2)19(8-14)26-22(29)12-27-11-21(30-5)20(28)10-18(27)13-31-23-24-16(3)9-17(4)25-23/h6-11H,12-13H2,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGIWLPUUOPSLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3OS |

| Molecular Weight | 301.41 g/mol |

| CAS Number | 24749-12-0 |

| Density | 1.27 g/cm³ |

| Boiling Point | 536.4 °C |

| Flash Point | 278.2 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole-integrated compounds have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 1 µg/mL) . The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity .

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. Analogous compounds with similar thiazole and pyrimidine structures have demonstrated efficacy in seizure models, providing a basis for further exploration of this compound's effects on neurological disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and pyrimidine rings significantly influence biological activity. The presence of specific functional groups can enhance or diminish the desired pharmacological effects. For example, methyl groups at certain positions have been linked to increased cytotoxicity and anticonvulsant activity .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in A431 and Jurkat cells, with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent.

Study 2: Anticonvulsant Testing

In another investigation, the compound was tested in a PTZ-induced seizure model. The results demonstrated a marked reduction in seizure duration and frequency, suggesting potential utility in treating epilepsy.

Comparison with Similar Compounds

Structural and Functional Insights

- This substituent correlates with higher melting points (>248°C for 5.7) compared to dichlorophenyl or phenoxy derivatives . The 4,6-dimethylpyrimidin-2-ylthio group in the target compound differs from the 4-methylpyrimidin-2-yl moiety in 5.6 and 5.7. The additional methyl group may improve metabolic stability by reducing oxidative degradation .

Thioether Linkage :

- Heterocyclic Systems: The 5-methoxy-4-oxopyridine ring in the target compound introduces a polar, electron-deficient system, contrasting with the thienopyrimidine in 10 or the simpler pyrimidinone rings in 5.6–5.7. Such differences influence solubility, bioavailability, and electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.